L-Histidinamide
Overview
Description
L-Histidinamide is an amidated derivative of the amino acid L-histidine It is known for its role in various biological processes, particularly in mitigating oxidative stress and enhancing cell viability
Preparation Methods
Synthetic Routes and Reaction Conditions: L-Histidinamide can be synthesized through the amidation of L-histidine. The process involves the reaction of L-histidine with an amine source under specific conditions to form the amide bond. The reaction typically requires a coupling agent such as carbodiimide to facilitate the formation of the amide linkage.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale amidation reactions. The process is optimized for high yield and purity, often employing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions: L-Histidinamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized in the presence of oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but typically involve catalysts and specific solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of this compound.
Scientific Research Applications
L-Histidinamide has several applications in scientific research:
Chemistry: It is used as a chelating agent due to its ability to bind metal ions.
Biology: It plays a role in protecting cells from oxidative stress and enhancing cell viability.
Medicine: Research indicates its potential in mitigating oxidative stress-related conditions.
Industry: It is used in the formulation of products that require metal ion chelation.
Mechanism of Action
L-Histidinamide exerts its effects primarily through its ability to chelate metal ions, thereby reducing the availability of free metal ions that can catalyze the production of reactive oxygen species. This chelation activity helps in mitigating oxidative stress and protecting cells from damage. The compound interacts with specific molecular targets, including enzymes and proteins involved in oxidative stress pathways.
Comparison with Similar Compounds
L-Histidine: The parent amino acid from which L-histidinamide is derived.
Cysteinamide: Another amidated amino acid with similar chelation properties.
Aspartic Acid: An amino acid with chelation capabilities.
Uniqueness: this compound is unique in its strong cytoprotective action against copper ions, which is more effective than cysteine and cysteinamide despite their higher copper chelation activities . This makes this compound particularly valuable in applications requiring effective mitigation of oxidative stress.
Properties
IUPAC Name |
2-amino-3-(1H-imidazol-5-yl)propanamide;dihydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O.2ClH/c7-5(6(8)11)1-4-2-9-3-10-4;;/h2-3,5H,1,7H2,(H2,8,11)(H,9,10);2*1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRBYFJCXMZNLTO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)N)N.Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Cl2N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30997555 | |
Record name | 2-Amino-3-(1H-imidazol-5-yl)propanimidic acid--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30997555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7621-14-9 | |
Record name | 2-Amino-3-(1H-imidazol-5-yl)propanimidic acid--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30997555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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